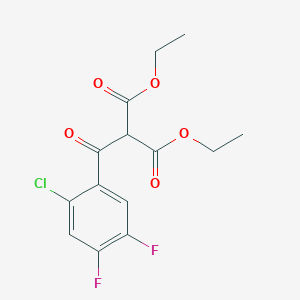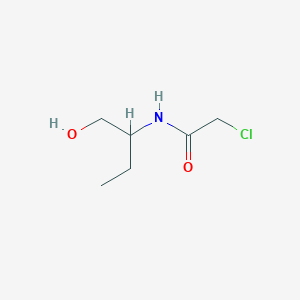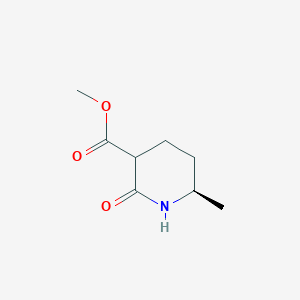
Tert-butyl 2-(2-(bromomethyl)phenyl)acetate
Descripción general
Descripción
Tert-butyl 2-(2-(bromomethyl)phenyl)acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a bromomethyl group attached to a phenylacetic acid moiety, which is further esterified with a t-butyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(2-(bromomethyl)phenyl)acetate typically involves the esterification of 2-Bromomethylphenylacetic acid with t-butanol. One common method is the use of an acid catalyst such as sulfuric acid or boron trifluoride diethyl etherate to facilitate the esterification reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of anhydrous magnesium sulfate as a drying agent and excess boron trifluoride diethyl etherate as a catalyst can enhance the efficiency of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-(2-(bromomethyl)phenyl)acetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenylacetic acid derivatives.
Oxidation: Formation of phenylacetic acid or phenylacetone.
Reduction: Formation of 2-Bromomethylphenylacetic alcohol.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(2-(bromomethyl)phenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs.
Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis
Mecanismo De Acción
The mechanism of action of Tert-butyl 2-(2-(bromomethyl)phenyl)acetate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The ester group can also participate in hydrolysis and transesterification reactions, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloromethylphenylacetic acid t-butyl ester
- 2-Iodomethylphenylacetic acid t-butyl ester
- 2-Bromomethylbenzoic acid t-butyl ester
Uniqueness
Tert-butyl 2-(2-(bromomethyl)phenyl)acetate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom is more reactive than chlorine but less reactive than iodine, providing a balance between reactivity and stability. This makes it a valuable intermediate in various synthetic applications .
Propiedades
Fórmula molecular |
C13H17BrO2 |
|---|---|
Peso molecular |
285.18 g/mol |
Nombre IUPAC |
tert-butyl 2-[2-(bromomethyl)phenyl]acetate |
InChI |
InChI=1S/C13H17BrO2/c1-13(2,3)16-12(15)8-10-6-4-5-7-11(10)9-14/h4-7H,8-9H2,1-3H3 |
Clave InChI |
ZWQDAUBABHZOBR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CC1=CC=CC=C1CBr |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-4-ol;hydrochloride](/img/structure/B8569255.png)




